An In-depth Technical Guide to 3,5-Dibromoquinoline: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 3,5-Dibromoquinoline: Structure, Properties, and Synthetic Utility
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of approved drugs and biologically active compounds.[1][2] This nitrogen-containing heterocyclic system is fundamental to the development of therapeutics ranging from anticancer to antimicrobial agents.[3][4] Within this important class of molecules, functionalized derivatives serve as critical building blocks for creating novel molecular architectures. 3,5-Dibromoquinoline is one such derivative, distinguished by the strategic placement of two bromine atoms on the quinoline core. This specific arrangement imparts unique reactivity, establishing 3,5-Dibromoquinoline as a highly versatile intermediate for organic synthesis, particularly in the realms of drug discovery and materials science.[5] The two bromine atoms act as synthetic handles, enabling a wide array of chemical modifications through modern cross-coupling reactions.[5] This guide provides an in-depth technical overview of the chemical structure, properties, spectroscopic characterization, and synthetic applications of 3,5-Dibromoquinoline for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is the precise definition of its identity and structure. 3,5-Dibromoquinoline is an aromatic heterocyclic compound composed of a benzene ring fused to a pyridine ring, with bromine substituents at the 3- and 5-positions.[5]
| Identifier | Value | Source(s) |
| IUPAC Name | 3,5-dibromoquinoline | [5][6] |
| CAS Number | 101861-59-0 | [7][8] |
| Molecular Formula | C₉H₅Br₂N | [6][7] |
| Molecular Weight | 286.95 g/mol | [6][7] |
| InChI Key | IBADFXOMCWHDMS-UHFFFAOYSA-N | [5][8] |
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}
Physicochemical Properties
The physical and chemical properties of 3,5-Dibromoquinoline are crucial for determining appropriate reaction conditions, solvents, and purification methods. The presence of two heavy bromine atoms significantly influences its molecular weight and solubility profile.
| Property | Value | Source(s) |
| Appearance | White Solid | [5] |
| Solubility | Very slightly soluble (0.15 g/L at 25 °C) | [7] |
| Storage | Ambient temperatures | [7] |
| Monoisotopic Mass | 284.87887 Da | [7] |
| Topological Polar Surface Area | 12.9 Ų | [7] |
Spectroscopic Characterization: A Self-Validating System
Unambiguous structural elucidation is paramount in chemical research and drug development. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of 3,5-Dibromoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule.
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¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment and connectivity of protons. For 3,5-Dibromoquinoline, the aromatic protons are expected to appear in the downfield region (typically δ 7.0–9.5 ppm). This significant deshielding is a direct consequence of the anisotropic effect of the aromatic rings and the electron-withdrawing nature of the heterocyclic nitrogen atom and the two bromine substituents.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum is complementary to ¹H NMR, providing signals for all carbon atoms, including the quaternary carbons to which the bromine atoms and the ring fusion carbons are attached. This technique is essential for confirming the carbon backbone of the molecule.
The causality behind this experimental choice is to obtain high-resolution data for definitive structural confirmation.
-
Sample Preparation : Accurately weigh 5-10 mg of the 3,5-Dibromoquinoline sample.
-
Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard : Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to δ 0.00 ppm.
-
Instrument Setup : Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition : Acquire the Free Induction Decay (FID) data. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio, ensuring weak signals are clearly resolved.
-
Processing : Apply a Fourier transform to the FID data and phase the resulting spectrum to obtain a clear, interpretable baseline.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a molecule. For dibrominated compounds, it offers a particularly definitive signature.
-
Molecular Ion Peak : MS analysis will confirm the molecular weight of 3,5-Dibromoquinoline.
-
Characteristic Isotopic Pattern : A key self-validating feature is the isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.[9] This results in a distinctive cluster of peaks for the molecular ion [M]⁺ and any fragments containing two bromine atoms:
-
M⁺ peak : Corresponds to the ion with two ⁷⁹Br isotopes.
-
[M+2]⁺ peak : Corresponds to the ion with one ⁷⁹Br and one ⁸¹Br isotope. Its intensity will be approximately twice that of the M⁺ peak.
-
[M+4]⁺ peak : Corresponds to the ion with two ⁸¹Br isotopes, with an intensity similar to the M⁺ peak.
-
This characteristic 1:2:1 intensity ratio is a clear and trustworthy confirmation of a dibrominated compound.[9][10] Any fragment ion containing a single bromine atom will exhibit a simpler 1:1 isotopic pattern for its [M]⁺ and [M+2]⁺ peaks.[10][11]
Synthesis and Reactivity
The synthetic utility of 3,5-Dibromoquinoline is rooted in the reactivity of its two C-Br bonds, which serve as versatile handles for diversification.
General Synthetic Strategies
The synthesis of specifically substituted quinolines like 3,5-Dibromoquinoline often requires multi-step pathways to control the placement of substituents. Classic methods like the Skraup synthesis , which involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, are foundational for creating the quinoline core.[12][13] By starting with a pre-functionalized aniline, substituents can be incorporated into the benzene portion of the ring system.[13] Subsequent halogenation steps would then be required to install the bromine atoms at the desired positions.
Reactivity and Application in Cross-Coupling Reactions
The true value of 3,5-Dibromoquinoline in modern organic synthesis lies in its application as a substrate in palladium-catalyzed cross-coupling reactions.[5][14] These reactions have revolutionized synthetic chemistry by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[15][16][17]
-
Suzuki-Miyaura Coupling : This is one of the most powerful methods for forming C-C bonds. It involves the reaction of 3,5-Dibromoquinoline with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[18][19][20] This reaction is instrumental for introducing aryl, heteroaryl, or alkyl groups, allowing for the synthesis of complex biaryl structures.[18] The choice of catalyst, ligands, and base is critical for achieving high yields and can be tuned to favor reaction at one bromine position over the other (regioselectivity), a key challenge in the functionalization of dihaloarenes.[21]
-
Buchwald-Hartwig Amination : This reaction is a cornerstone for the formation of C-N bonds.[22][23] It enables the coupling of 3,5-Dibromoquinoline with a wide range of primary or secondary amines, providing access to a diverse array of amino-substituted quinolines.[22] These products are of significant interest in medicinal chemistry, as the amino group can serve as a key pharmacophore for interacting with biological targets.
The inherent electronic differences between the C3 and C5 positions on the quinoline ring can potentially be exploited to achieve regioselective or sequential couplings, further enhancing the synthetic utility of this platform.
Applications in Research and Drug Development
The ability to systematically modify the 3,5-Dibromoquinoline scaffold makes it an invaluable tool for generating libraries of compounds for biological screening.
-
Anticancer Research : The quinoline core is present in numerous anticancer agents.[1][3][24] Derivatives of bromoquinolines have been investigated for their ability to inhibit key cellular processes in cancer cells, such as topoisomerase activity or tubulin polymerization.[25][26] By using 3,5-Dibromoquinoline as a starting point, researchers can synthesize novel analogues to probe structure-activity relationships (SAR) and develop more potent and selective anticancer drug candidates.[27]
-
Antifungal and Antibacterial Agents : Substituted quinolines have a long history of use as antimicrobial agents.[2][4] Research has shown that certain dibromoquinoline derivatives exhibit potent, broad-spectrum antifungal activity.[5] The mechanism of action can involve novel pathways, such as the disruption of metal ion homeostasis in fungal cells, offering potential solutions to combat drug-resistant infections.[5]
Conclusion
3,5-Dibromoquinoline is a strategically functionalized heterocyclic compound with significant value as a synthetic intermediate. Its well-defined structure, characterized by two reactive bromine atoms, provides a versatile platform for molecular diversification through robust and reliable palladium-catalyzed cross-coupling reactions. This capability allows researchers in medicinal chemistry and materials science to efficiently construct libraries of novel substituted quinolines. The proven biological potential of the quinoline scaffold in areas such as oncology and infectious diseases ensures that 3,5-Dibromoquinoline will continue to be a molecule of high interest for the development of next-generation therapeutics and advanced materials.
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